3,4,5-Trifluorobenzoyl fluoride

Description

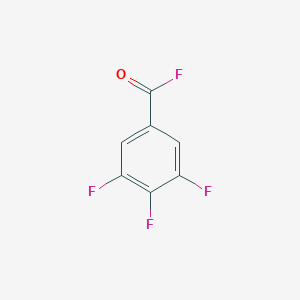

3,4,5-Trifluorobenzoyl fluoride (C₇H₂F₄O) is a fluorinated aromatic acyl fluoride characterized by three fluorine atoms at the 3rd, 4th, and 5th positions on the benzene ring and an acyl fluoride (-COF) functional group. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of fluorine substituents, which enhance the electrophilicity of the carbonyl group, making it a versatile intermediate for nucleophilic acyl substitutions.

Key properties inferred from structurally similar compounds include:

Properties

CAS No. |

121579-84-8 |

|---|---|

Molecular Formula |

C7H2F4O |

Molecular Weight |

178.08 g/mol |

IUPAC Name |

3,4,5-trifluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |

InChI Key |

CQWIVVNUSYSMNJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)F |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)F |

Synonyms |

Benzoyl fluoride, 3,4,5-trifluoro- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitodiolein can be synthesized through esterification reactions involving glycerol and fatty acids. The typical synthetic route involves the esterification of glycerol with palmitic acid and oleic acid under controlled conditions . The reaction is usually catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, palmitodiolein is often extracted from vegetable oils through a series of purification steps. The process involves the extraction of oil from plant sources, followed by refining, bleaching, and deodorizing to obtain pure palmitodiolein . Solvent extraction methods, such as using hexane or ethanol, are commonly employed to isolate the compound from the oil matrix .

Chemical Reactions Analysis

Types of Reactions

Palmitodiolein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.

Major Products Formed

Oxidation: Peroxides and aldehydes.

Reduction: Saturated triglycerides.

Hydrolysis: Glycerol, palmitic acid, and oleic acid.

Scientific Research Applications

Palmitodiolein has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of palmitodiolein involves its interaction with lipid membranes and enzymes involved in lipid metabolism . It acts as a substrate for lipases, which catalyze the hydrolysis of triglycerides into glycerol and free fatty acids . These fatty acids can then participate in various metabolic pathways, including beta-oxidation and lipid synthesis .

Comparison with Similar Compounds

Substituent Position Isomers

The positions of fluorine substituents significantly influence electronic properties and applications.

Analysis :

Functional Group Variations

The nature of the functional group (acyl fluoride, chloride, or aldehyde) dictates reactivity and applications.

Analysis :

Halogen-Substituted Analogs

Replacement of fluorine with chlorine alters electronic and steric properties.

Analysis :

Analysis :

- Symmetrical fluorination (e.g., 3,4,5-F₃) may simplify purification compared to asymmetrical isomers.

- Low yields in 2,4,5-F₃ synthesis highlight the difficulty of controlling regioselectivity in fluorination .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trifluorobenzoyl fluoride, and how are yields optimized?

The compound is typically synthesized via fluorination of benzoyl chloride derivatives. A validated method involves reacting 3,4,5-trifluorobenzoyl chloride with potassium fluoride (KF) in tetramethylene sulfone (TMSO₂) under controlled conditions, followed by hydrolysis to isolate the fluoride . Key optimization steps include:

Q. How is this compound characterized structurally and functionally?

Analytical methods include:

- NMR spectroscopy : ¹H-NMR (δ 7.04–7.82 ppm) confirms aromatic proton environments, while ¹⁹F-NMR identifies fluorine substituents .

- Mass spectrometry (MS) : A molecular ion peak at m/z 176 (M⁺) confirms the molecular weight .

- Reactivity assays : Hydrolysis kinetics in aqueous buffers (pH 7–9) are monitored via conductivity measurements to assess stability .

Q. What safety protocols are critical when handling this compound?

As a corrosive and moisture-sensitive compound:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory .

- Ventilation : Use fume hoods to prevent inhalation of vapors (classified as hazardous under GHS Category 8) .

- Spill management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can conflicting reactivity data in fluorobenzoyl fluoride derivatives be resolved?

Discrepancies in substitution reactivity (e.g., para vs. meta fluorine activation) arise from electronic effects. Methodological approaches include:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic attack sites .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive positions to distinguish mechanistic pathways .

- Comparative studies : Contrasting this compound with analogs like 2,4,5-trifluorobenzoyl chloride to isolate steric vs. electronic factors .

Q. What strategies improve the bioactivity of this compound derivatives in anticancer studies?

Structural modifications for enhanced cytotoxicity:

- Acylation : Introduce 2'-N-(2,3,4-trifluorobenzoyl) groups via a three-step process (allylation, acylation, deprotection) to increase cell membrane permeability .

- In vitro testing : Screen derivatives against HCT116 (colon), QG56 (lung), and DU145 (prostate) cancer lines using MTT assays .

- SAR analysis : Correlate fluorine substitution patterns (e.g., 3,4,5- vs. 2,4,5-trifluoro) with IC₅₀ values to identify optimal pharmacophores .

Q. How can hydrolysis byproducts of this compound be minimized in aqueous reaction systems?

Mitigation strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.